Imidazo[1,5-a]pyridine-7-carbonitrile
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Overview
Description
Imidazo[1,5-a]pyridine-7-carbonitrile is a heterocyclic compound that features a fused imidazo-pyridine ring system with a nitrile group at the 7th position. This compound is part of a broader class of imidazo[1,5-a]pyridines, which are known for their significant roles in various fields, including pharmaceuticals and agrochemicals . The unique structure of this compound makes it a valuable scaffold for the development of new drugs and materials.
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridine-7-carbonitrile is a significant structural component of a large number of agrochemicals and pharmaceuticals . .
Mode of Action
Imidazo[1,5-a]pyridine derivatives have been noted for their unique chemical structure and versatility, optical behaviors, and biological properties .
Biochemical Pathways
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals, suggesting it may interact with a variety of biochemical pathways .
Biochemical Analysis
Biochemical Properties
Imidazo[1,5-a]pyridine-7-carbonitrile is known to interact with various enzymes, proteins, and other biomolecules. It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry
Cellular Effects
This compound has shown potential as a covalent anticancer agent . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It has been found to have a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine-7-carbonitrile typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method is the iodine-mediated one-pot synthesis, which involves the use of trifluoromethanesulfonic anhydride and 2-methoxypyridine . Another approach includes the use of multicomponent reactions that combine various starting materials in a single reaction vessel to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow processes and the use of automated reactors to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine-7-carboxylic acid, while substitution reactions may introduce various functional groups at different positions on the ring .
Scientific Research Applications
Imidazo[1,5-a]pyridine-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the development of fluorescent probes and sensors for biological imaging.
Medicine: It has potential as an anti-cancer agent and is being investigated for its therapeutic properties.
Industry: It is used in the production of optoelectronic devices and other advanced materials.
Comparison with Similar Compounds
- Imidazo[1,5-a]pyrimidine
- Imidazo[4,5-b]pyridine
- Imidazo[1,2-a]pyridine
Properties
IUPAC Name |
imidazo[1,5-a]pyridine-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-7-1-2-11-6-10-5-8(11)3-7/h1-3,5-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEVZCMZMANIRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C=C1C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427398-09-1 |
Source
|
Record name | imidazo[1,5-a]pyridine-7-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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